molecular formula C16H16BrIN2O B12453741 2-bromo-4-tert-butyl-6-[(E)-(4-iodophenyl)diazenyl]phenol

2-bromo-4-tert-butyl-6-[(E)-(4-iodophenyl)diazenyl]phenol

Cat. No.: B12453741
M. Wt: 459.12 g/mol
InChI Key: AGVYMQBBXBAROI-UHFFFAOYSA-N
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Description

2-bromo-4-tert-butyl-6-[(E)-(4-iodophenyl)diazenyl]phenol is an organic compound that belongs to the class of diazenylphenols This compound is characterized by the presence of bromine, iodine, and tert-butyl groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-tert-butyl-6-[(E)-(4-iodophenyl)diazenyl]phenol typically involves a multi-step process. One common method is the diazotization of 4-iodoaniline followed by coupling with 2-bromo-4-tert-butylphenol. The reaction conditions often include the use of acidic media and controlled temperatures to ensure the formation of the desired diazenyl compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-bromo-4-tert-butyl-6-[(E)-(4-iodophenyl)diazenyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The diazenyl group can be reduced to form corresponding amines.

    Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-bromo-4-tert-butyl-6-[(E)-(4-iodophenyl)diazenyl]phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of 2-bromo-4-tert-butyl-6-[(E)-(4-iodophenyl)diazenyl]phenol involves its interaction with specific molecular targets and pathways. The diazenyl group can undergo redox reactions, influencing cellular processes. The phenol group can interact with enzymes and proteins, potentially modulating their activity. The presence of bromine and iodine atoms can enhance the compound’s reactivity and binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-4-tert-butylphenol
  • 4-iodophenol
  • 2,6-di-tert-butylphenol

Uniqueness

2-bromo-4-tert-butyl-6-[(E)-(4-iodophenyl)diazenyl]phenol is unique due to the combination of bromine, iodine, and diazenyl groups in its structure. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C16H16BrIN2O

Molecular Weight

459.12 g/mol

IUPAC Name

2-bromo-4-tert-butyl-6-[(4-iodophenyl)diazenyl]phenol

InChI

InChI=1S/C16H16BrIN2O/c1-16(2,3)10-8-13(17)15(21)14(9-10)20-19-12-6-4-11(18)5-7-12/h4-9,21H,1-3H3

InChI Key

AGVYMQBBXBAROI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)Br)O)N=NC2=CC=C(C=C2)I

Origin of Product

United States

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